molecular formula C5H10ClNO3 B12052832 5-Aminolevulinic-13C5-15N Acid Hydrochloride

5-Aminolevulinic-13C5-15N Acid Hydrochloride

Cat. No.: B12052832
M. Wt: 173.55 g/mol
InChI Key: ZLHFONARZHCSET-BVNCJLROSA-N
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Description

5-Aminolevulinic-13C5-15N Acid Hydrochloride: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of 5-Aminolevulinic acid, which plays a crucial role in the biosynthesis of heme, an essential component of hemoglobin. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful for various analytical and research applications, including nuclear magnetic resonance (NMR) studies and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminolevulinic-13C5-15N Acid Hydrochloride involves the incorporation of isotopically labeled carbon and nitrogen atoms into the 5-Aminolevulinic acid molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled materials and ensure consistent quality. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Aminolevulinic-13C5-15N Acid Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Aminolevulinic-13C5-15N Acid Hydrochloride is used as a tracer in NMR studies to investigate molecular structures and reaction mechanisms. Its isotopic labeling allows for precise tracking of the compound’s behavior in various chemical processes .

Biology: In biological research, this compound is used to study metabolic pathways, particularly those involving heme biosynthesis. It helps in understanding the role of 5-Aminolevulinic acid in cellular processes and its interactions with other biomolecules .

Medicine: In medicine, this compound is used in photodynamic therapy (PDT) for treating certain types of cancer and skin conditions. The compound is converted into protoporphyrin IX, which, upon activation by light, produces reactive oxygen species that can kill cancer cells .

Industry: In industrial applications, this compound is used in the production of stable isotope-labeled compounds for various research and diagnostic purposes. It is also employed in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Aminolevulinic-13C5-15N Acid Hydrochloride involves its conversion into protoporphyrin IX, a precursor of heme. This conversion is catalyzed by the enzyme aminolevulinic acid dehydratase. Protoporphyrin IX then undergoes further enzymatic reactions to form heme, which is essential for oxygen transport and various cellular functions .

Molecular Targets and Pathways: The primary molecular target of this compound is the heme biosynthesis pathway. The compound interacts with enzymes involved in this pathway, such as aminolevulinic acid dehydratase and ferrochelatase, to facilitate the production of heme .

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

173.55 g/mol

IUPAC Name

5-(15N)azanyl-4-oxo(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

ZLHFONARZHCSET-BVNCJLROSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)[13CH2][15NH2].Cl

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl

Origin of Product

United States

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